molecular formula C5H7BO2 B12523049 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane CAS No. 676145-33-8

2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane

Cat. No.: B12523049
CAS No.: 676145-33-8
M. Wt: 109.92 g/mol
InChI Key: JNBGLHYAKSJDMQ-UHFFFAOYSA-N
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Description

2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to a 1,3,2-dioxaborolane ring and a prop-1-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with a propargyl alcohol derivative. One common method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where a terminal alkyne reacts with a boronic ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom can coordinate with electron-rich sites, facilitating reactions such as cross-coupling and addition. The prop-1-yn-1-yl group provides additional reactivity, allowing for further functionalization .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Prop-2-yn-1-yl)-1,3,2-dioxaborolane
  • 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborinane
  • 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane derivatives

Uniqueness

This compound is unique due to its specific combination of a boron-containing ring and a prop-1-yn-1-yl group. This structure imparts distinct reactivity and stability, making it valuable for various chemical transformations and applications .

Properties

CAS No.

676145-33-8

Molecular Formula

C5H7BO2

Molecular Weight

109.92 g/mol

IUPAC Name

2-prop-1-ynyl-1,3,2-dioxaborolane

InChI

InChI=1S/C5H7BO2/c1-2-3-6-7-4-5-8-6/h4-5H2,1H3

InChI Key

JNBGLHYAKSJDMQ-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C#CC

Origin of Product

United States

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